

Spectral data for Alpiniaterpene A (NMR, MS, IR)

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Compound of Interest		
Compound Name:	Alpiniaterpene A	
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An In-depth Technical Guide to the Spectral Data of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for **Alpiniaterpene A**, a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Chemical Structure

Alpiniaterpene A is a sesquiterpenoid with a cadinane skeleton. Its molecular formula has been determined to be $C_{16}H_{22}O_4[1]$.

Spectroscopic Data

The structural elucidation of **Alpiniaterpene A** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data for **Alpiniaterpene A** were acquired in CDCl₃ and are summarized in the table below. Assignments were confirmed by 1H-1H COSY, HSQC, and HMBC experiments[1].



Position	¹³ C (δc)	¹Η (δΗ, mult., J in Hz)
1	45.2	2.21-2.31 (m)
2	26.5	1.85 (m), 1.95 (m)
3	38.4	2.21-2.31 (m)
4	148.2	
5	128.4	6.91 (s)
6	41.1	2.21-2.31 (m)
7	48.9	2.21-2.31 (m)
8	21.7	1.65 (m), 1.75 (m)
9	42.3	2.05 (m)
10	149.8	
11	75.1	_
12	22.1	1.25 (s)
13	22.3	1.28 (s)
14	112.5	4.85 (s), 4.95 (s)
15	110.1	4.75 (s), 4.80 (s)
ОМе	52.1	3.75 (s)

Table 1: ¹H and ¹³C NMR Data for **Alpiniaterpene A** (in CDCl₃)[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Alpiniaterpene A**.



Technique	lon	Observed m/z	Calculated m/z	Molecular Formula
HR-ESI-MS	[M - H]-	277.1443	277.1445	C16H21O4

Table 2: High-Resolution Mass Spectrometry Data for Alpiniaterpene A[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of **Alpiniaterpene A** indicated the presence of key functional groups.

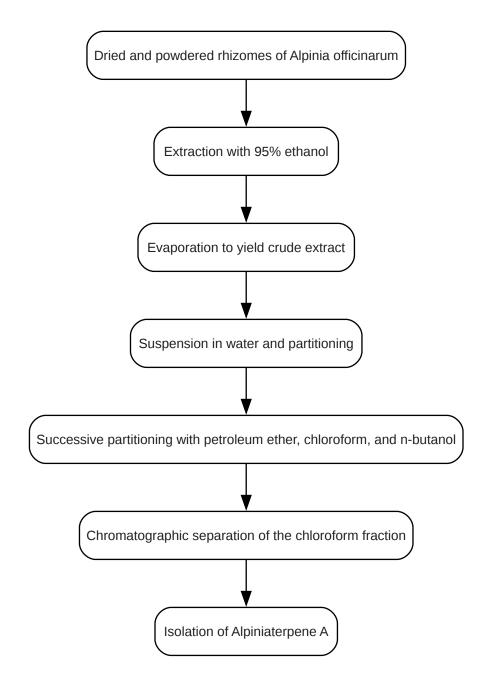
Wavenumber (cm ⁻¹)	Functional Group
3442	Hydroxyl (-OH)
1713	Carbonyl (C=O)

Table 3: Key Infrared Absorptions for **Alpiniaterpene A**[1]

Experimental Protocols Isolation of Alpiniaterpene A

The isolation of **Alpiniaterpene A** was performed from the rhizomes of Alpinia officinarum. The general procedure is outlined below:





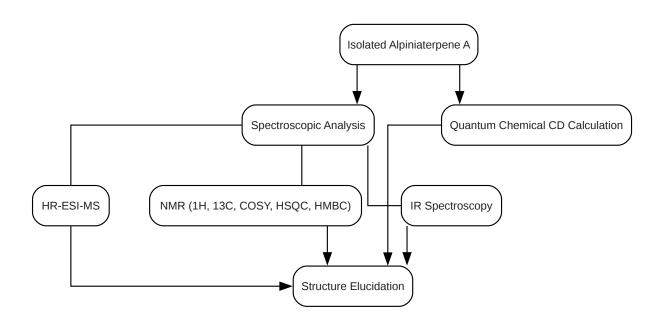
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Isolation workflow for **Alpiniaterpene A**.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic methods. The absolute configuration was established by means of quantum chemical CD calculation[1].





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Workflow for the structural elucidation of **Alpiniaterpene A**.

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the study of natural products. The detailed information on **Alpiniaterpene A** will facilitate its identification in other natural sources and support further investigation into its biological activities and potential therapeutic applications.

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References

1. 2024.sci-hub.se [2024.sci-hub.se]



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 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15594782#spectral-data-for-alpiniaterpene-a-nmr-ms-ir]

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